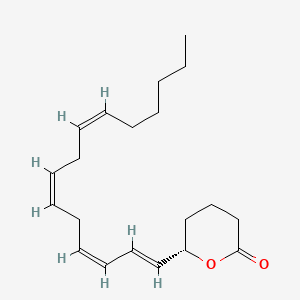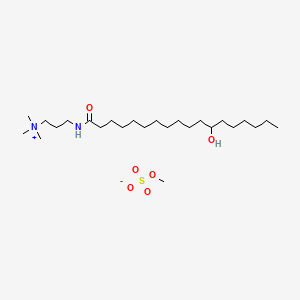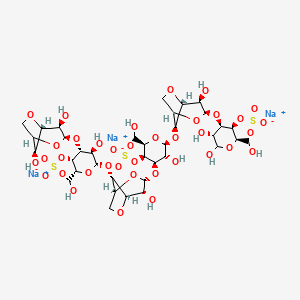![molecular formula C11H23NSSi B590722 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) CAS No. 128950-57-2](/img/no-structure.png)
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI), also known as pyrithione, is an organic compound that is widely used in scientific research. Pyrithione has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mécanisme D'action
The exact mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is not fully understood, but it is thought to involve the disruption of cellular processes such as ion transport and protein synthesis. Pyrithione has been shown to inhibit the growth of microorganisms by disrupting the integrity of their cell membranes, leading to cell death. In addition, 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) has been found to modulate the activity of various enzymes and transcription factors, suggesting that it may have a more complex mechanism of action than previously thought.
Effets Biochimiques Et Physiologiques
Pyrithione has been found to exhibit a number of biochemical and physiological effects, including:
1. Inhibition of metal ion transport: Pyrithione has been shown to inhibit the transport of metal ions such as zinc and copper, which are essential for the growth and survival of many microorganisms.
2. Modulation of gene expression: Pyrithione has been found to modulate the expression of various genes involved in cell growth, differentiation, and survival.
3. Induction of apoptosis: Pyrithione has been shown to induce apoptosis, or programmed cell death, in a number of cell types, including cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrithione has a number of advantages for use in lab experiments, including its broad-spectrum activity against microorganisms, its ability to modulate gene expression, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of future directions for research on 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI), including:
1. Development of new derivatives: Researchers are exploring the synthesis of new 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) derivatives with enhanced activity and specificity for different targets.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) and its effects on cellular processes.
3. Clinical applications: Researchers are investigating the potential clinical applications of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
In conclusion, 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is a valuable tool in scientific research due to its broad-spectrum activity against microorganisms, its ability to modulate gene expression, and its diverse biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
Pyrithione can be synthesized in a number of ways, but the most commonly used method involves the reaction of 2-pyridinethiol with chlorodimethylsilane in the presence of a base such as potassium carbonate. The reaction proceeds via a substitution mechanism, resulting in the formation of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI). The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Pyrithione has a wide range of scientific research applications, including:
1. Antifungal and antibacterial activity: Pyrithione has been found to exhibit potent antifungal and antibacterial activity against a variety of microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus.
2. Neuroprotective effects: Pyrithione has been shown to protect against neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anti-inflammatory activity: Pyrithione has been found to exhibit anti-inflammatory activity in a number of studies, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
128950-57-2 |
|---|---|
Nom du produit |
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) |
Formule moléculaire |
C11H23NSSi |
Poids moléculaire |
229.457 |
Nom IUPAC |
6-[tert-butyl(dimethyl)silyl]piperidine-2-thione |
InChI |
InChI=1S/C11H23NSSi/c1-11(2,3)14(4,5)10-8-6-7-9(13)12-10/h10H,6-8H2,1-5H3,(H,12,13) |
Clé InChI |
UNGLJMZGBDJDEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1CCCC(=S)N1 |
Synonymes |
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)


